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Compound of Interest

Compound Name:
Methyl 4,7-dichloro-8-

methylquinoline-2-carboxylate

CAS No.: 1133115-64-6

Cat. No.: B1453402 Get Quote

Executive Summary: The Privileged Scaffold
In the landscape of medicinal chemistry, the quinoline ring system (benzo[b]pyridine) is not

merely a building block; it is a "privileged scaffold."[1] Its ubiquity in FDA-approved therapeutics

—from the antimalarial chloroquine to the precision oncology agent bosutinib—stems from its

unique electronic distribution. The nitrogen atom at position 1 serves as a critical hydrogen

bond acceptor, while the planar bicyclic system facilitates

-

stacking interactions with DNA base pairs and aromatic residues in protein active sites.

This guide moves beyond general pharmacology to dissect the specific molecular targets of

substituted quinolines, providing the causal logic for their activity and the protocols required to

validate them.

Section 1: Oncology Targets – The Kinase Blockade
The most significant evolution in quinoline therapeutics is the shift from cytotoxic DNA

intercalators to precision kinase inhibitors. Substituted quinolines mimic the adenine ring of

ATP, allowing them to dock into the hinge region of various kinases.
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Target: c-Met and EGFR Tyrosine Kinases
Quinoline derivatives, particularly 4-phenoxyquinolines (e.g., Foretinib, Cabozantinib), act as

Type II kinase inhibitors. Unlike Type I inhibitors that bind the active conformation, these

compounds stabilize the inactive "DFG-out" conformation of the kinase.

Mechanism: The quinoline nitrogen forms a hydrogen bond with the backbone amide of the

hinge region (e.g., Met1160 in c-Met).[2] Simultaneously, the 4-phenoxy group extends into

the hydrophobic back pocket, preventing the activation loop from phosphorylating

downstream effectors.

Therapeutic Outcome: Inhibition of cell proliferation, migration, and angiogenesis.[3][4]

Target: Topoisomerase II (Topo II)
While kinases are the modern focus, the intercalating ability of the quinoline core remains

relevant for Topo II poisoning.

Mechanism: The planar quinoline system slides between DNA base pairs. Substituents at C-

4 and C-8 stabilize the "cleavable complex" formed between DNA and Topo II, preventing

DNA religation and triggering apoptosis.

Visualization: Kinase Signaling Inhibition
The following diagram illustrates the interruption of the EGFR/c-Met signaling cascade by

quinoline-based inhibitors.
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Caption: Disruption of the PI3K/AKT/mTOR survival pathway via competitive ATP inhibition at

the RTK hinge region.
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Section 2: Infectious Disease – The ATP Synthase
Revolution
The approval of Bedaquiline (a diarylquinoline) revolutionized Tuberculosis (TB) treatment,

validating a target previously thought too risky: ATP Synthase.

Target: Mycobacterial F-ATP Synthase (Subunit c)
Unlike human mitochondrial ATP synthase, the mycobacterial isoform has a distinct binding

pocket at the interface of subunit a and the c-ring rotor.

Mechanism: Bedaquiline acts as an "ionic lock." It binds to the c-subunit, specifically

interacting with Glu61. This binding prevents the protonation/deprotonation cycle required for

the c-ring to rotate. Without rotation, the

-subunit cannot drive the conformational changes in the

catalytic head that synthesize ATP.

Selectivity: The drug has >20,000-fold selectivity for mycobacterial ATP synthase over the

human mitochondrial homolog, minimizing toxicity.

Visualization: The "Ionic Lock" Mechanism
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Caption: Bedaquiline binds the c-ring rotor, mechanically arresting the enzyme and halting ATP

production.
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Section 3: Neurodegeneration – Dual-Targeting
Strategy
In Alzheimer’s Disease (AD), the "one drug, one target" paradigm has largely failed.

Substituted quinolines are now engineered as Multi-Target Directed Ligands (MTDLs).[5]

Targets: AChE and MAO-B
Acetylcholinesterase (AChE): Quinolines bind the Peripheral Anionic Site (PAS) of AChE.[6]

This not only inhibits acetylcholine hydrolysis but also prevents AChE-induced aggregation of

Amyloid-

peptides.

Monoamine Oxidase B (MAO-B): The quinoline core can occupy the bipartite cavity of MAO-

B, reducing oxidative stress caused by dopamine metabolism.

Section 4: Validated Experimental Protocols
As a scientist, your data is only as good as your controls. The following protocols are designed

with built-in validation steps.

Protocol A: In Vitro Kinase Inhibition Assay (FRET-
based)
Purpose: To determine the IC50 of a quinoline derivative against c-Met or EGFR.

Reagents:

Recombinant Kinase (c-Met or EGFR).

Peptide Substrate (Fluorescein-labeled).

ATP (at

concentration).

Detection Reagent (Terbium-labeled antibody).
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Step-by-Step Workflow:

Preparation: Dilute quinoline compounds in DMSO (10-point dose-response).

Enzyme Mix: Add 2.5 ng/µL kinase to the 384-well plate.

Validation Step: Include a "No Enzyme" control to measure background fluorescence.

Inhibitor Addition: Add 100 nL of compound. Incubate for 15 min at RT.

Causality: Pre-incubation allows the inhibitor to lock the kinase in the inactive

conformation before ATP competes.

Reaction Start: Add ATP/Substrate mix. Incubate for 60 min.

Detection: Add Terbium-labeled antibody (binds phosphorylated substrate).

Read: Measure TR-FRET (Ex 340nm / Em 495nm & 520nm).

Validation Step: Use Staurosporine as a positive control. If Staurosporine IC50 deviates

>20% from historical data, invalidate the run.

Protocol B: Mycobacterial ATP Synthesis Inhibition
Purpose: To confirm the compound targets the energy machinery, not just general cytotoxicity.

[7]

Reagents:

M. smegmatis inverted membrane vesicles (IMVs).

ADP,

, Succinate (substrate).

Luciferin-Luciferase reagent.

Step-by-Step Workflow:
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Vesicle Prep: Isolate IMVs from M. smegmatis.

Baseline: Mix IMVs with ADP and Luciferin-Luciferase in buffer.

Energization: Add Succinate to drive the electron transport chain.

Observation: Luminescence should spike as ATP is generated.

Inhibition: Inject the quinoline derivative.

Causality: If the compound targets ATP synthase, luminescence slope should flatten

immediately.

Uncoupler Control: Add FCCP (carbonyl cyanide p-trifluoromethoxyphenylhydrazone).

Validation Step: FCCP destroys the proton gradient. If your compound works like FCCP, it

is a non-specific membrane disruptor (toxic), not a specific synthase inhibitor.

Section 5: Structure-Activity Relationship (SAR)
Summary

Position Modification Biological Effect Target Relevance

N-1
None (Maintain

aromaticity)

H-bond acceptor for

hinge binding

Kinases (c-Met,

EGFR)

C-4
Phenoxy / Anilino

group

Occupies hydrophobic

back-pocket

Kinases (Type II

inhibition)

C-4 Aminoalkyl side chain
Facilitates lysosomal

accumulation

Malaria (Heme

targeting)

C-3
Diaryl/Benzyl

substituents

Interacts with c-ring

interface
TB (ATP Synthase)

C-6/7 Halogens (F, Cl)
Modulates metabolic

stability & lipophilicity
General PK/PD
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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